

# Application Note & Protocol: Quantification of Chloramphenicol in Human Plasma using HPLC-UV

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## Compound of Interest

Compound Name: *Chloramphenicol Palmitate*

Cat. No.: *B1668700*

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## Introduction

**Chloramphenicol palmitate** is a prodrug of the broad-spectrum antibiotic chloramphenicol. Following administration, it is hydrolyzed in the gastrointestinal tract to the active form, chloramphenicol. Monitoring the concentration of chloramphenicol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantification of chloramphenicol in human plasma using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is sensitive, specific, and accurate for the determination of chloramphenicol in a clinical and research setting.

The principle of this method involves the separation of chloramphenicol from plasma components using a C18 stationary phase and a polar mobile phase.<sup>[1]</sup> The concentration of chloramphenicol is determined by its absorbance using a UV detector, typically at a wavelength of 270-280 nm.<sup>[1][2]</sup>

## Experimental Protocols

### Materials and Reagents

- Chloramphenicol reference standard

- HPLC grade acetonitrile[1]
- HPLC grade methanol[1]
- HPLC grade water[1]
- Phosphate buffer (pH 6.8)[3]
- Orthophosphoric acid
- Human plasma (drug-free)
- 0.45  $\mu$ m membrane filters[1]

## Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[2]
- Analytical Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).[1][3]
- Data Acquisition: Data acquisition and processing software.

Table 1: Chromatographic Conditions

Parameter	Condition
Mobile Phase	Phosphate buffer (pH 6.8) : Acetonitrile (20:80, v/v)[3]
Flow Rate	1.0 mL/minute[3]
Column Temperature	Ambient
Detection Wavelength	270 nm[3]
Injection Volume	20 $\mu$ L
Run Time	Approximately 10 minutes

## Preparation of Standard and Quality Control (QC) Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of chloramphenicol reference standard and dissolve it in a 10 mL volumetric flask with methanol.[\[4\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 µg/mL, 15 µg/mL, and 40 µg/mL) by spiking known amounts of chloramphenicol into drug-free human plasma.

## Sample Preparation from Plasma

This protocol utilizes protein precipitation for the extraction of chloramphenicol from plasma.[\[5\]](#)

- Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 500 µL of acetonitrile to the plasma sample to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tube at 10,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue with 200 µL of the mobile phase.
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an HPLC vial for injection.

# Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[\[1\]](#) The key validation parameters are summarized below.

## System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$> 2000$
% RSD of Peak Area (n=6)	$\leq 2.0\%$

## Linearity

The linearity of the method was evaluated by analyzing a series of chloramphenicol standards over a specified concentration range.

Table 3: Linearity Data

Concentration Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ )
0.5 - 50	$\geq 0.999$

## Precision and Accuracy

The precision and accuracy of the method were determined by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

Table 4: Precision and Accuracy Data

QC Concentration ( $\mu\text{g/mL}$ )	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%) Recovery
Low (1.5)	< 5.0	< 5.0	95.0 - 105.0
Medium (15)	< 5.0	< 5.0	95.0 - 105.0
High (40)	< 5.0	< 5.0	95.0 - 105.0

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 5: LOD and LOQ

Parameter	Concentration ( $\mu\text{g/mL}$ )
LOD	0.15
LOQ	0.5

## Recovery

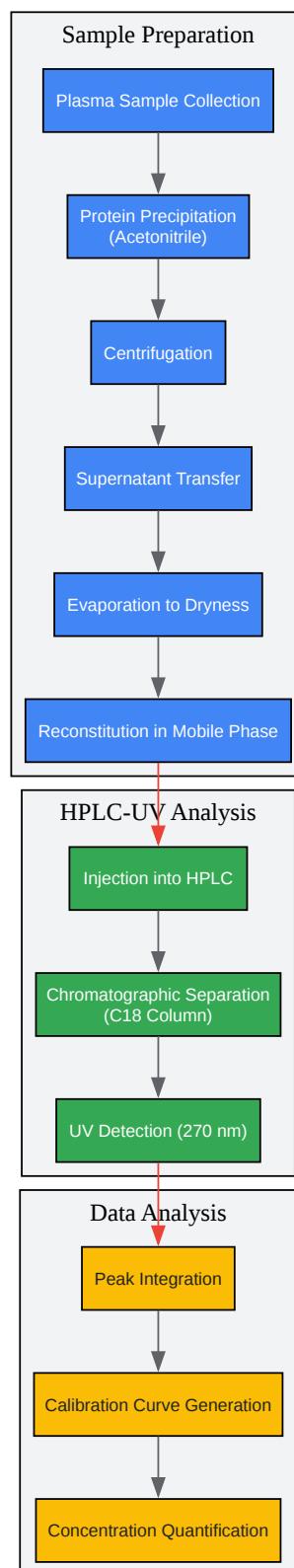
The extraction recovery of chloramphenicol from plasma was determined by comparing the peak area of the extracted QC samples with the peak area of unextracted standards of the same concentration.

Table 6: Extraction Recovery

QC Concentration ( $\mu\text{g/mL}$ )	Mean Recovery (%)
Low (1.5)	> 90
Medium (15)	> 90
High (40)	> 90

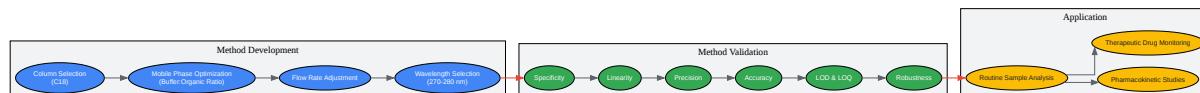
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the quantification of chloramphenicol in plasma and the logical relationships in the HPLC method development.



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Caption: Experimental workflow for chloramphenicol quantification in plasma.

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Caption: Logical relationships in HPLC method development and validation.

## Conclusion

The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of chloramphenicol in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for a rapid and efficient analysis. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for use in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring of chloramphenicol.

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